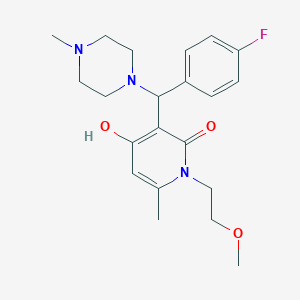
3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" is a structurally complex molecule that may have relevance in the field of medicinal chemistry due to the presence of a fluorophenyl group, a methylpiperazine moiety, and a methoxyethyl group. These structural features are often seen in molecules with potential pharmacological activities, as evidenced by the research on related compounds. For instance, piperidine and piperazine analogues have been studied for their affinity to various neurotransmitter transporters and receptors, indicating the importance of these moieties in drug design .
Synthesis Analysis
The synthesis of complex molecules such as the one often involves multi-step reactions, including advanced techniques like Friedel-Crafts reactions, aminohydantoin formation, and Suzuki coupling . These methods are employed to construct the molecule's core structure and to introduce various functional groups that are essential for the desired biological activity. The synthesis process is crucial as it impacts the yield, purity, and overall feasibility of producing the compound on a larger scale for further studies.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like crystallography, which provides detailed information about the arrangement of atoms within the molecule and the dihedral angles between different rings or groups . Understanding the molecular structure is vital for predicting the compound's interaction with biological targets, such as receptors or enzymes. The stereochemistry and conformational preferences of the molecule can significantly influence its pharmacological profile.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from its functional groups and their positions within the molecule. For example, the presence of a fluorophenyl group can affect the molecule's electronic properties and thus its reactivity in further chemical transformations or metabolic processes within the body . The methoxyethyl and methylpiperazine groups also contribute to the overall chemical behavior of the compound, potentially affecting its stability, solubility, and interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are determined by its molecular structure. These properties are essential for the compound's formulation and delivery as a potential therapeutic agent. The intermolecular interactions within the crystal lattice, as revealed by crystallographic studies, can provide insights into the compound's solid-state properties, which are important for its storage and handling .
科学的研究の応用
Sigma Ligands Affinity and Preference
A study explored the synthesis of compounds with high affinity for both sigma 1 and sigma 2 binding sites, including those with 4-fluoro or 2-methoxy substituents. The introduction of a 4-fluorophenyl substituent at the indole nitrogen atom produced very selective sigma 2 ligands with subnanomolar affinity. These compounds also demonstrated potential anxiolytic activity and good penetration into the CNS, highlighting their significance in neurological research (Perregaard et al., 1995).
Selective D4-Ligands
Another study focused on the preparation and evaluation of 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines as selective D4-ligands, which exhibited significant potency and selectivity for D4 dopamine receptors. These compounds, including those with methoxyphenyl substitutions, showed promising results in inducing penile erection in vivo in rats, suggesting potential applications in treating sexual dysfunction (Enguehard-Gueiffier et al., 2006).
Anticancer Agents and Carbonic Anhydrase Inhibitors
Research into new mono Mannich bases with piperazines as possible anticancer agents and carbonic anhydrase inhibitors revealed that compounds with 4-fluorophenylpiperazine showed the highest tumor selectivity and significant inhibitory effects on human carbonic anhydrase I and II isoenzymes. This study underscores the potential of such compounds in cancer therapy and enzyme inhibition (Tuğrak et al., 2019).
Antimicrobial Activities
The synthesis of eperezolid-like molecules and evaluation of their antimicrobial activities demonstrated the potential of compounds with fluoro- and methoxypiperazinyl substituents in treating infections caused by Mycobacterium smegmatis. This highlights the role of such compounds in developing new antimicrobial agents (Yolal et al., 2012).
Cytotoxicity on HeLa Cells
A study on the synthesis of polyfunctionalized piperidone oxime ethers and their cytotoxicity on HeLa cells revealed that compounds with fluoro, chloro, bromo, and methoxy substituents possess significant antiproliferative activity. This research contributes to the development of new anticancer drugs with optimized piperidone pharmacophores (Parthiban et al., 2011).
特性
IUPAC Name |
3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-15-14-18(26)19(21(27)25(15)12-13-28-3)20(16-4-6-17(22)7-5-16)24-10-8-23(2)9-11-24/h4-7,14,20,26H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWZRDASYJFLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)
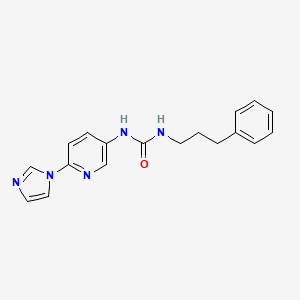


![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)
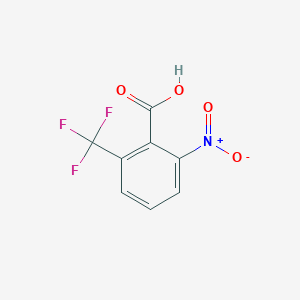
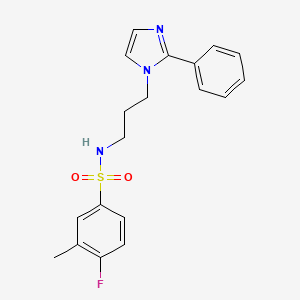
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)
![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)
![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)

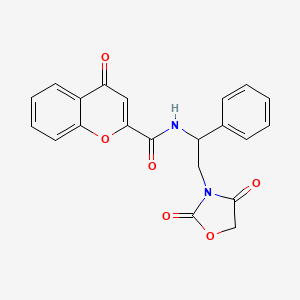
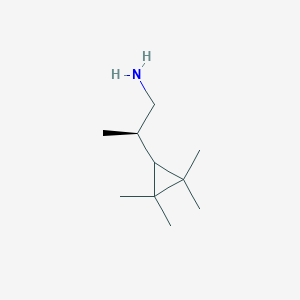
![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)